

Spectroscopic Purity Analysis of Synthesized 2-Morpholinoethanol: A Comparative Guide

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Compound of Interest

Compound Name: 2-Morpholinoethanol

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For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques to confirm the purity of **2-Morpholinoethanol**, a versatile intermediate in pharmaceutical synthesis. We present supporting experimental data and detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Comparative Spectroscopic Data

The confirmation of **2-Morpholinoethanol**'s purity relies on the identification of its characteristic spectroscopic signals and the absence of signals corresponding to potential impurities. The primary impurities in its synthesis, which typically involves the reaction of morpholine with 2-chloroethanol or ethylene oxide, include unreacted starting materials and potential side-products such as bis(2-morpholinoethyl) ether.^{[1][2]}

The table below summarizes the key spectroscopic data for **2-Morpholinoethanol** and its common impurities.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	FTIR (cm^{-1})	Mass Spec. (m/z)
2-Morpholinoethanol	~3.72 (t, 4H), ~3.63 (t, 2H), ~2.54 (t, 4H), ~2.49 (t, 2H), OH (broad s)[2]	~67.0, ~60.5, ~58.0, ~54.0	~3400 (O-H, broad), ~2950-2850 (C-H), ~1115 (C-O-C)	131 (M^+), 100, 86, 57
Morpholine	~3.73 (t, 4H), ~2.87 (t, 4H), NH (broad s)[3]	~67.8, ~46.2[4]	~3300 (N-H), ~2950-2850 (C-H), ~1115 (C-O-C)	87 (M^+), 56, 42, 28
2-Chloroethanol	~3.75 (t, 2H), ~3.60 (t, 2H), OH (broad s)[2]	~63.0, ~46.0[5]	~3400 (O-H, broad), ~2950-2850 (C-H), ~750 (C-Cl)	80/82 ($\text{M}^+/\text{M}^{++2}$), 49, 31
bis(2-morpholinoethyl) ether	-	-	-	244 (M^+)[6]

Experimental Protocols

Accurate spectroscopic analysis requires standardized experimental procedures. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the synthesized **2-Morpholinoethanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants with the reference data. The absence of impurity peaks is indicative of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
 - ATR: Directly place a drop of the sample onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Perform a background scan prior to the sample scan.
- Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), alkane (C-H), and ether (C-O-C) functional groups.[7] The presence of a broad O-H stretch around 3400 cm⁻¹ is a key indicator for **2-Morpholinoethanol**. [8] The absence of a significant N-H

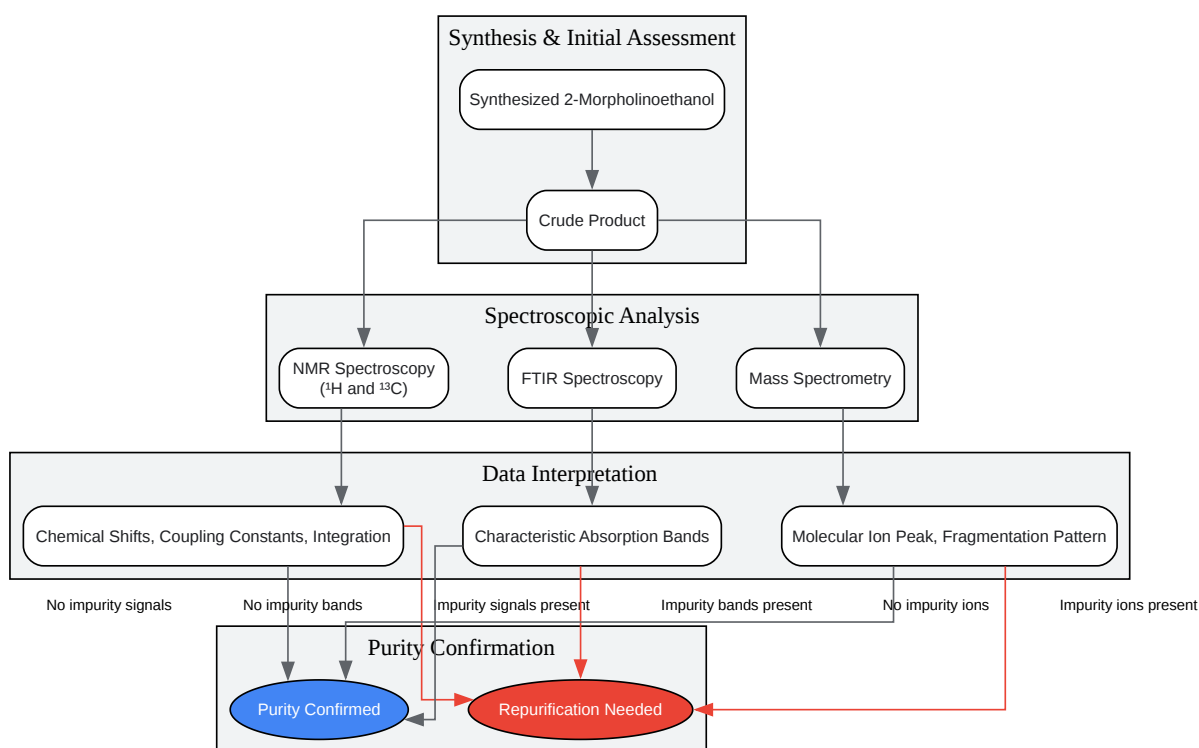
stretch (around 3300 cm^{-1}) from morpholine or a C-Cl stretch (around 750 cm^{-1}) from 2-chloroethanol suggests purity.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight of **2-Morpholinoethanol** (m/z 131.17) and its potential impurities.[\[8\]](#)
- **Data Analysis:**
 - Identify the molecular ion peak (M^+) of **2-Morpholinoethanol** at m/z 131.
 - Analyze the fragmentation pattern. Common fragments for alcohols include the loss of water ($M-18$) and alpha-cleavage.[\[9\]](#)
 - Search for the molecular ions of potential impurities, such as morpholine (m/z 87) and 2-chloroethanol (m/z 80 and 82, due to chlorine isotopes). The absence of these ions indicates a pure sample.

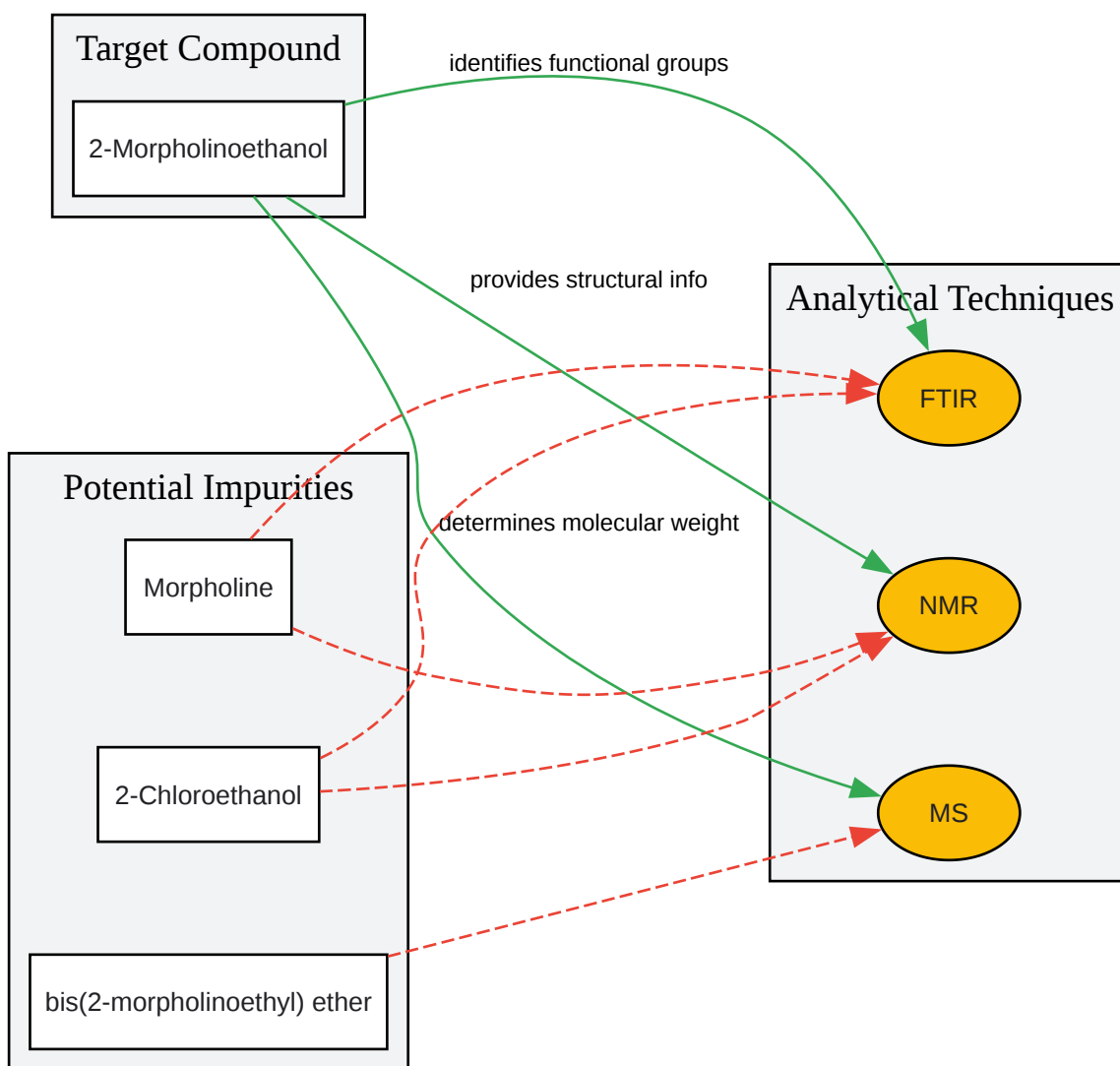
Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.



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Caption: Workflow for the spectroscopic purity analysis of **2-Morpholinoethanol**.



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Caption: Logical relationships in the spectroscopic analysis of **2-Morpholinoethanol**.

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